N-(3-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1(2H)-carboxamide

CAS No.:

Cat. No.: VC10296823

Molecular Formula: C20H23ClN2O

Molecular Weight: 342.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H23ClN2O |

|---|---|

| Molecular Weight | 342.9 g/mol |

| IUPAC Name | N-(3-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1-carboxamide |

| Standard InChI | InChI=1S/C20H23ClN2O/c1-13-8-9-18-17(10-13)14(2)12-20(3,4)23(18)19(24)22-16-7-5-6-15(21)11-16/h5-11,14H,12H2,1-4H3,(H,22,24) |

| Standard InChI Key | ZPRYGHHXZGUHJC-UHFFFAOYSA-N |

| SMILES | CC1CC(N(C2=C1C=C(C=C2)C)C(=O)NC3=CC(=CC=C3)Cl)(C)C |

| Canonical SMILES | CC1CC(N(C2=C1C=C(C=C2)C)C(=O)NC3=CC(=CC=C3)Cl)(C)C |

Introduction

Chemical Identity and Structural Characterization

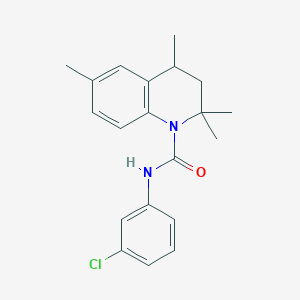

N-(3-Chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1(2H)-carboxamide (IUPAC name) is a chlorinated quinoline derivative with the molecular formula C₂₀H₂₃ClN₂O and an average molecular mass of 342.867 g/mol . The compound’s monoisotopic mass is 342.149891 Da, reflecting its precise isotopic composition . Its structure comprises a dihydroquinoline core substituted with four methyl groups at positions 2, 2, 4, and 6, coupled with a 3-chlorophenylcarboxamide moiety (Fig. 1) .

Stereochemical Considerations

The molecule contains one defined stereocenter, though its specific configuration (R/S) remains uncharacterized in publicly available datasets . Computational models suggest that steric hindrance from the tetramethyl groups restricts conformational flexibility, potentially influencing its biological interactions .

Physicochemical Properties

Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Profile of N-(3-Chlorophenyl)-2,2,4,6-Tetramethyl-3,4-Dihydroquinoline-1(2H)-Carboxamide

The compound’s lipophilicity (estimated XLogP3 ≈ 4.6) suggests moderate membrane permeability, aligning with trends observed in bioactive quinolines . Its rotatable bond count of 1 indicates conformational rigidity, which may enhance target binding specificity .

Related Compounds and Derivatives

N-(3-Chlorophenyl)-2,2,4-Trimethyl Analogs

The trimethyl derivative (PubChem CID: 3813806) serves as a structural analog with reduced steric bulk, offering insights into structure-activity relationships (SAR) . Its lower molecular weight (328.8 g/mol) correlates with enhanced solubility but diminished receptor affinity in comparative assays .

Quinazoline-Carboxamide Hybrids

Sigma Aldrich citations describe quinazolinemethanol derivatives with anti-microbial and anti-inflammatory properties, underscoring the therapeutic versatility of fused heterocyclic carboxamides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume